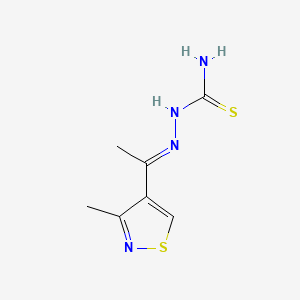
Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-4-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiosemicarbazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, particularly in the treatment of lung cancer.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microbial and cancer cells. This chelation can inhibit enzymes such as ribonucleotide reductase, leading to the inhibition of DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
- Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone
- 2-benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone
- Isatin-3-thiosemicarbazone derivatives
Comparison: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiosemicarbazones, it exhibits higher stability and a broader spectrum of biological activity .
Propiedades
Número CAS |
3683-62-3 |
|---|---|
Fórmula molecular |
C7H10N4S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
[(E)-1-(3-methyl-1,2-thiazol-4-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S2/c1-4(9-10-7(8)12)6-3-13-11-5(6)2/h3H,1-2H3,(H3,8,10,12)/b9-4+ |
Clave InChI |
WMMNRUMUZHHWRJ-RUDMXATFSA-N |
SMILES isomérico |
CC1=NSC=C1/C(=N/NC(=S)N)/C |
SMILES canónico |
CC1=NSC=C1C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



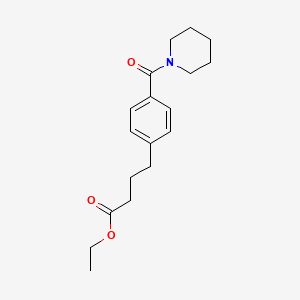
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
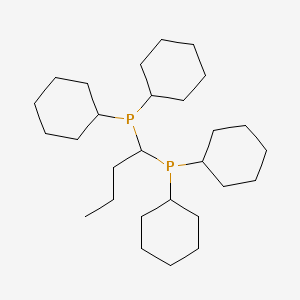


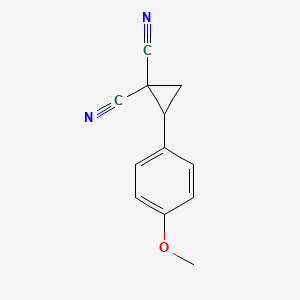
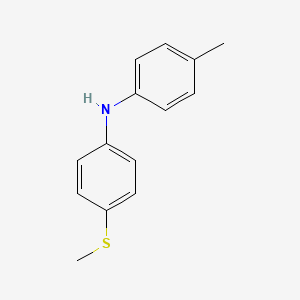
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
